N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline
Description
“N-[(Z)-[(3E)-3-(Phenylhydrazinylidene)butan-2-ylidene]amino]aniline” is a Schiff base derivative characterized by a conjugated hydrazone-imine system. Its structure features two distinct moieties: a phenylhydrazinylidene group and an aniline unit connected via a butenylidene backbone with defined stereochemistry (Z and E configurations). This compound belongs to the class of azomethines, which are widely studied for their applications in coordination chemistry, catalysis, and materials science due to their ability to form stable metal complexes and participate in hydrogen-bonding networks .
Properties
CAS No. |
2861-48-5 |
|---|---|
Molecular Formula |
C16H18N4 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline |
InChI |
InChI=1S/C16H18N4/c1-13(17-19-15-9-5-3-6-10-15)14(2)18-20-16-11-7-4-8-12-16/h3-12,19-20H,1-2H3/b17-13-,18-14+ |
InChI Key |
NZSWAHHZVCLNEC-SIJTWYJSSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C(=N\NC2=CC=CC=C2)/C |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C(=NNC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline typically involves the condensation of aniline derivatives with appropriate hydrazine compounds. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Temperature: Mild heating around 60-80°C
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include:
Purification: Recrystallization or chromatography to obtain pure product
Quality Control: Analytical techniques like NMR, IR, and mass spectrometry to confirm the structure and purity
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Electrophilic aromatic substitution reactions with halogens or nitro groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of quinones or other oxidized derivatives
Reduction: Formation of amines or hydrazines
Substitution: Formation of halogenated or nitro-substituted derivatives
Scientific Research Applications
N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline involves its interaction with biological molecules. The compound can form stable complexes with metal ions, which may inhibit enzyme activity or disrupt cellular processes. The hydrazone linkage allows it to act as a versatile ligand, binding to various molecular targets and affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Analysis : The target compound’s hydrazone-imine system enables more diverse hydrogen-bonding motifs compared to simpler Schiff bases like N-(1-phenylethylidene)aniline. Its stereochemistry may also influence crystal packing, as seen in Etter’s graph set theory for hydrogen-bonded aggregates . In contrast, sulfonamide derivatives () prioritize polar interactions due to electronegative substituents.
Physical and Chemical Properties
Analysis : The hydrazone-imine system enhances metal-chelation capabilities compared to simpler Schiff bases. Sulfonamide derivatives, however, exhibit superior thermal stability due to strong C–F and S=O bonds .
Q & A
Basic: What synthetic strategies are effective for preparing N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline, and how can tautomerization be controlled during synthesis?
Methodological Answer:
The synthesis involves sequential condensation and hydrazone formation. Key steps include:
- Starting Materials: React phenylhydrazine with a β-diketone precursor (e.g., 3-oxobutan-2-one) to form the hydrazinylidene core .
- Controlling Tautomerism: Use anhydrous conditions and acid catalysis (e.g., acetic acid) to favor the (Z,E)-configuration. Solvent polarity (e.g., ethanol vs. DMF) and temperature (25–60°C) influence tautomeric equilibrium .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the desired isomer. Monitor by TLC and confirm via H NMR (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 10–12 ppm for NH groups) .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography:
Advanced: How can computational methods resolve tautomeric and stereochemical ambiguities in this compound?
Methodological Answer:
- DFT Calculations: Optimize geometries (B3LYP/6-311+G(d,p)) to compare Z/E isomers. Calculate NMR chemical shifts (GIAO method) and match experimental data to assign configurations .
- Molecular Dynamics (MD): Simulate solvent effects on tautomer populations. For example, water stabilizes keto forms, while toluene favors enol tautomers .
Advanced: What strategies are recommended for analyzing biological interactions, such as enzyme inhibition?
Methodological Answer:
- Binding Assays:
- Use surface plasmon resonance (SPR) or fluorescence quenching to measure binding constants () with target enzymes (e.g., urease or cytochrome P450).
- Molecular docking (AutoDock Vina) predicts binding modes; prioritize poses with hydrogen bonds to the hydrazone NH and π-π stacking with aromatic residues .
- Kinetic Studies: Perform Michaelis-Menten assays to determine inhibition type (competitive vs. non-competitive) .
Advanced: How should researchers address contradictions in spectroscopic vs. crystallographic data?
Methodological Answer:
- Multi-Technique Validation:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H] = 310.1324) to rule out impurities .
Basic: What are the implications of hydrogen bonding patterns in the solid-state structure of this compound?
Methodological Answer:
- Graph Set Analysis: Use Etter’s rules to classify hydrogen bonds (e.g., as motifs). These interactions stabilize specific tautomers and influence packing .
- Thermal Analysis: DSC/TGA identifies phase transitions linked to H-bond network breakdown (e.g., endothermic peaks at 150–200°C) .
Advanced: How can researchers design derivatives to enhance biological activity or selectivity?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Synthetic Routes: Employ Pd/NiO-catalyzed reductive amination for N-alkylation or Suzuki coupling for aryl modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
